molecular formula C11H10N2O4S B8299738 Ethyl 5-nitro-1,2-benzisothiazole-3-acetate

Ethyl 5-nitro-1,2-benzisothiazole-3-acetate

Cat. No. B8299738
M. Wt: 266.28 g/mol
InChI Key: JZVIYQRIMMOOLL-UHFFFAOYSA-N
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Patent
US06706663B2

Procedure details

A 10% acetic acid solution (31.0 mL) is stirred at 50° C., treated with iron powder (0.656 g), treated dropwise with a solution of ethyl 5-nitro-1,2-benzisothiazole-3-acetate (1.03 g, 3.88 mmol) in ethyl acetate, stirred at 50° C. for two hours, treated with additional iron powder (0.305 g), stirred at 50° C. for 15 minutes, and poured into saturated sodium hydrogen carbonate solution. The resultant aqueous mixture is extracted with ethyl acetate. The combined organic extracts are washed sequentially with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to obtain an oil. Column chromatography of the oil using silica gel and methylene chloride gives the title product as a yellow oil.
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.656 g
Type
catalyst
Reaction Step Five
Name
Quantity
0.305 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[N+:5]([C:8]1[CH:9]=[CH:10][C:11]2[S:15][N:14]=[C:13]([CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:12]=2[CH:22]=1)([O-])=O.C(=O)([O-])O.[Na+].C(Cl)Cl>C(OCC)(=O)C.[Fe]>[NH2:5][C:8]1[CH:9]=[CH:10][C:11]2[S:15][N:14]=[C:13]([CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:12]=2[CH:22]=1 |f:2.3|

Inputs

Step One
Name
Quantity
31 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.03 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(C(=NS2)CC(=O)OCC)C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0.656 g
Type
catalyst
Smiles
[Fe]
Step Six
Name
Quantity
0.305 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 50° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 50° C. for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
The resultant aqueous mixture is extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts are washed sequentially with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain an oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=CC2=C(C(=NS2)CC(=O)OCC)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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